molecular formula C7H3BrClFN2 B2888141 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine CAS No. 1427450-73-4

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine

Cat. No. B2888141
CAS RN: 1427450-73-4
M. Wt: 249.47
InChI Key: AUTCJJQWONMNAL-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H3BrClFN2 . It has a molecular weight of 249.47 .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is 1S/C7H3BrClFN2/c8-4-2-11-12-3-6(10)5(9)1-7(4)12/h1-3H .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is a powder at room temperature .

Scientific Research Applications

Nitrogen-Boron Coordination and Hydrogen Bonding in Pyridoxaboroles

Nitrogen-boron coordination and hydrogen bonding are key interactions in the structural properties of pyridoxaboroles, which are synthesized from halopyridines. These compounds, obtained from simple halopyridines, exhibit unique 1D coordination polymers based on N-B dative bonds or infinite H-bonded chains as main structural motifs, highlighting their potential for diverse applications in materials science and coordination chemistry (Steciuk et al., 2015).

Synthesis and Structure of Triazolopyridines

Triazolopyridines, synthesized using N-Chlorosuccinimide (NCS) under mild conditions, demonstrate the versatility of halopyridines for creating compounds with potential pharmaceutical applications. The structural characterization of these compounds through techniques like NMR and X-ray diffraction emphasizes their significance in drug development and materials science (El-Kurdi et al., 2021).

Substituent Effects on Pyrazolopyridine Photophysical Properties

The study of substituent effects on the fluorescence properties of pyrazolopyridines reveals the influence of chemical modifications on their photophysical behavior. This research sheds light on the potential of pyrazolopyridines in designing fluorescent materials and probes for various scientific and industrial applications (Patil et al., 2011).

Antitumor and Antimicrobial Activities of Pyrazoles

The synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions to yield substituted pyridine derivatives highlight the potential of these compounds in medical research, particularly in developing new antitumor and antimicrobial agents. This research demonstrates the importance of pyrazole derivatives in advancing pharmacological and therapeutic innovations (Riyadh, 2011).

Aggregation-Induced Emission Enhancement of Bipyrazolopyridines

The development of novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties illustrates the utility of pyrazolopyridine derivatives in optoelectronics and sensor technology. By addressing the aggregation-caused quenching effect through structural modifications, these compounds offer promising avenues for the creation of advanced fluorescent materials (Hsiao & Chu, 2021).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine are not mentioned, there is ongoing research into the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

properties

IUPAC Name

3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-2-11-12-3-6(10)5(9)1-7(4)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTCJJQWONMNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=C(C=N2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine

CAS RN

1427450-73-4
Record name 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine
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